

What is the structure of Ganglioside GM2, Asialo?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ganglioside GM2, Asialo*

Cat. No.: *B12402489*

[Get Quote](#)

An In-depth Technical Guide on the Structure of **Ganglioside GM2, Asialo**

Introduction

Asialo-GM2, also known as Gangliotriaosylceramide (GA2), is a neutral glycosphingolipid that plays a significant role in cellular processes and is a key biomarker in certain neuropathologies. [1] Unlike its parent molecule, Ganglioside GM2, it lacks the characteristic sialic acid residue, rendering it neutral.[2][3][4] This guide provides a detailed examination of the molecular structure of Asialo-GM2, its biochemical pathways, and the experimental methodologies used for its characterization. It is intended for researchers and professionals in the fields of glycobiology, neurobiology, and drug development.

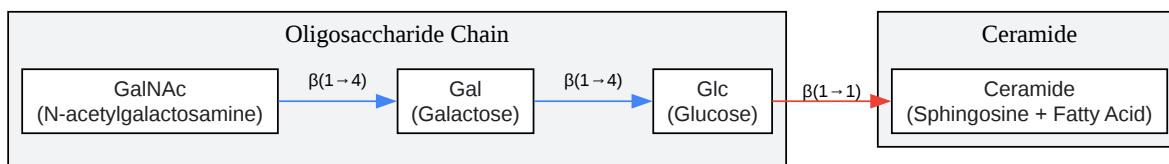
Molecular Structure of Asialo-GM2 (GA2)

Asialo-GM2 is an amphipathic molecule consisting of a lipid component, ceramide, and a carbohydrate component, an oligosaccharide chain.[2][3][4]

Oligosaccharide Chain

The carbohydrate portion is a trisaccharide with the following structure and linkages: β -D-GalNAc-(1 \rightarrow 4)- β -D-Gal-(1 \rightarrow 4)- β -D-Glc.[5][6][7]

- Terminal Monosaccharide: N-acetylgalactosamine (GalNAc)
- Intermediate Monosaccharide: Galactose (Gal)


- Inner Monosaccharide: Glucose (Glc)

The glucose residue is attached to the ceramide moiety via a β -(1 \rightarrow 1) glycosidic bond.^[5] The full nomenclature for the oligosaccharide chain linked to ceramide is β -GalNAc-(1-4)- β -Gal-(1-4)- β -Glc-(1-1)-Cer.^[5]

Ceramide Moiety

The ceramide component is comprised of a sphingoid base, typically sphingosine (an 18-carbon amino alcohol with an unsaturated hydrocarbon chain), linked to a fatty acid via an amide bond.^{[5][8]} The fatty acid chain length in Asialo-GM2 can be variable, with stearic acid (C18:0) being predominant in many natural sources.^{[2][3][4][5]} The variability in both the sphingoid base and the fatty acyl chain leads to different molecular species of Asialo-GM2.^{[2][4]}

A visual representation of the Asialo-GM2 structure is provided below.

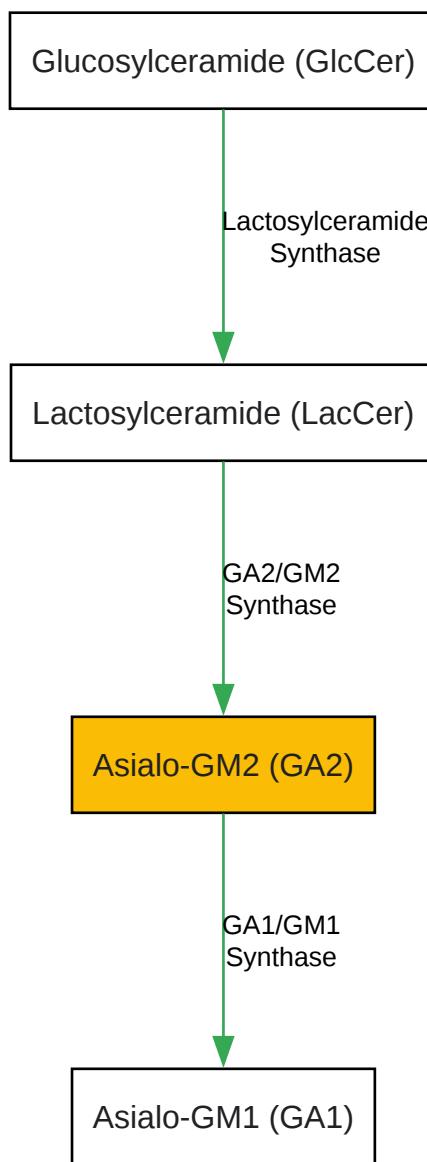
[Click to download full resolution via product page](#)

Fig 1. Molecular structure of Asialo-GM2 (GA2).

Quantitative Data

The following table summarizes key quantitative data for a common form of Asialo-GM2.

Property	Value	Reference(s)
IUPAC Name	N-acetyl- β -D-galactosaminyl-(1 \rightarrow 4)- β -D-galactopyranosyl-(1 \rightarrow 4)- β -D-glucopyranosyl-(1 \rightarrow 1)-ceramide	[4]
Abbreviation	GA2, Asialo-GM2	[4][9]
CAS Number	35960-33-9	[2][3][5]
Molecular Formula	C56H104N2O18 (for stearoyl ceramide)	[4]
Formula Weight	1093.4 g/mol (for stearoyl ceramide)	[4][5]


Biochemical Pathways

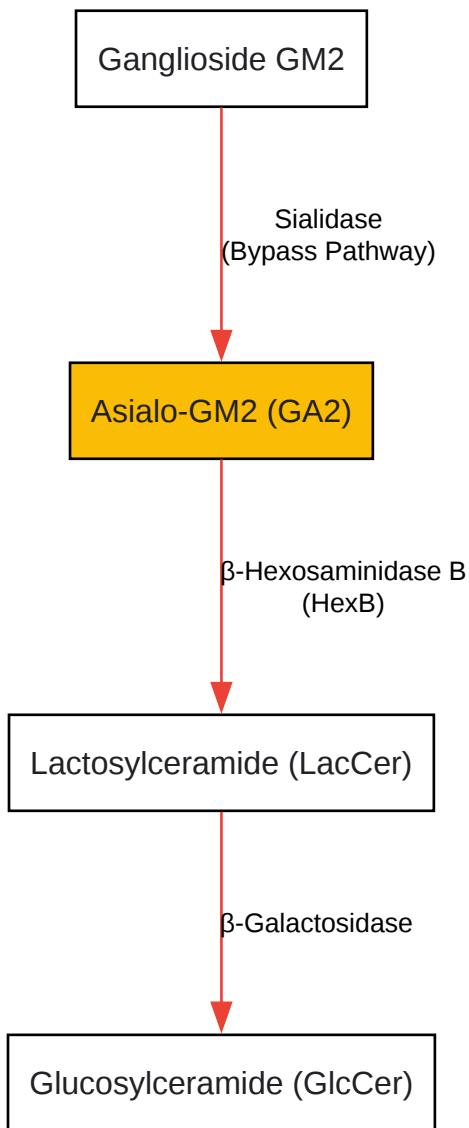
Asialo-GM2 is an intermediate in the biosynthesis and catabolism of more complex glycosphingolipids.

Biosynthesis of Asialo-GM2

The synthesis of Asialo-GM2 is part of the "asialo-series" pathway, which runs parallel to the "a-series" pathway that produces sialylated gangliosides.[10][11] The biosynthesis begins with Lactosylceramide (LacCer) and proceeds through the sequential addition of monosaccharides by specific glycosyltransferases.[11]

The key enzyme in the formation of Asialo-GM2 is UDP-GalNAc:LacCer/GM3/GD3 β 1-4 N-acetylgalactosaminyltransferase (also known as GA2/GM2/GD2 synthase).[11] This enzyme transfers a GalNAc residue to LacCer.[11]

[Click to download full resolution via product page](#)


Fig 2. Biosynthesis pathway of asialo-series gangliosides.

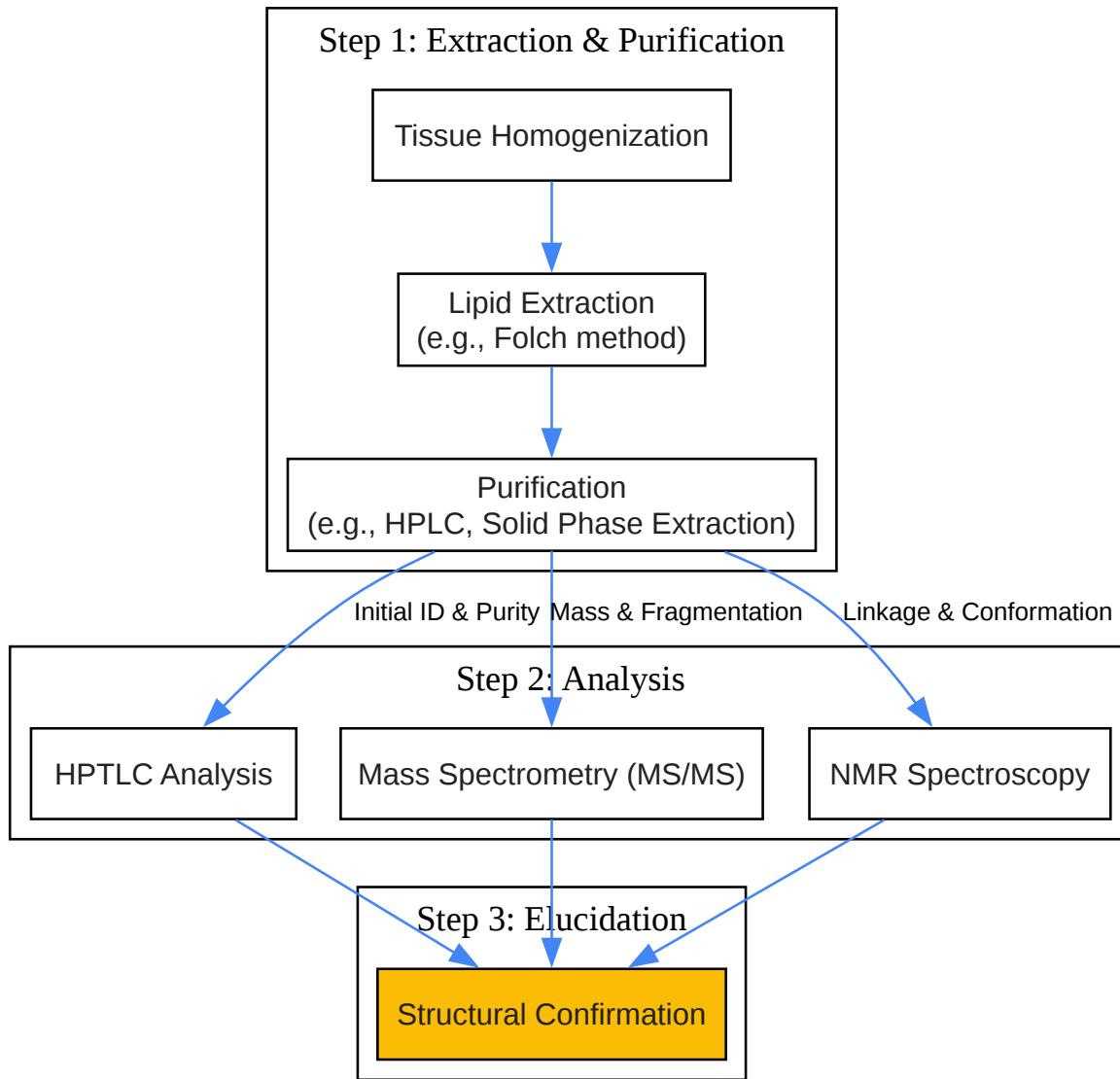
Catabolism of Asialo-GM2

The degradation of Asialo-GM2 occurs within the lysosome. In humans, the terminal N-acetylgalactosamine residue is cleaved by the enzyme β -hexosaminidase B (HexB).^[12] This reaction yields Lactosylceramide.

Asialo-GM2 is also a key intermediate in an alternative or "by-pass" pathway for the degradation of GM2 ganglioside, which is particularly relevant in the context of Tay-Sachs disease.^[13] In this pathway, GM2 is first desialylated by a sialidase to form Asialo-GM2 (GA2).

[13][14] The resulting GA2 can then be hydrolyzed by HexB.[12][13] This bypass is less efficient in humans compared to mice, which contributes to the severe accumulation of GM2 in human Tay-Sachs disease.[13]

[Click to download full resolution via product page](#)


Fig 3. Catabolic pathway involving Asialo-GM2.

Experimental Protocols for Structural Elucidation

The structure of Asialo-GM2 has been determined and is routinely confirmed using a combination of chromatographic and spectrometric techniques.[5]

General Workflow

A typical workflow for the analysis of Asialo-GM2 from a biological sample involves extraction, purification, and structural analysis.

[Click to download full resolution via product page](#)

Fig 4. General experimental workflow for ganglioside analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

- Principle: HPTLC separates different gangliosides based on their polarity. It is used for initial identification and assessment of purity.
- Methodology:
 - An extracted and purified lipid sample is spotted onto an HPTLC plate.
 - The plate is developed in a solvent system, typically a mixture of chloroform, methanol, and an aqueous salt solution (e.g., 0.2% CaCl₂).
 - After development, the plate is dried and sprayed with a visualizing reagent, such as resorcinol-HCl (for sialic acid-containing gangliosides) or orcinol-H₂SO₄ (for neutral glycolipids). Asialo-GM2 will be visible with general carbohydrate stains like orcinol.
 - The migration distance of the sample is compared to that of a known Asialo-GM2 standard run on the same plate.[15]

Mass Spectrometry (MS)

- Principle: MS is used to determine the exact molecular weight of the molecule and to deduce its structure through fragmentation analysis (MS/MS).
- Methodology:
 - Ionization: The purified sample is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]
 - MS1 Analysis: The mass-to-charge ratio (m/z) of the intact molecule is measured to determine its molecular weight and identify different ceramide species.
 - MS/MS Analysis: The parent ion of interest is isolated and fragmented, usually by collision-induced dissociation (CID).[16] The resulting fragment ions provide information about the sequence of the oligosaccharide chain (through glycosidic bond cleavages, producing B and Y ions) and the composition of the ceramide moiety.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy provides detailed information about the anomeric configurations (α or β), glycosidic linkage positions, and the three-dimensional conformation of the oligosaccharide chain.
- Methodology:
 - Sample Preparation: A highly purified sample of Asialo-GM2 (>90-95% purity) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d6/D2O).[\[6\]](#)[\[18\]](#)
 - 1D NMR (^1H and ^{13}C): One-dimensional proton (^1H) and carbon (^{13}C) spectra are acquired. The chemical shifts of anomeric protons in the ^1H spectrum are characteristic of specific sugar residues and their linkage types.[\[19\]](#)
 - 2D NMR (COSY, TOCSY, HSQC, HMBC): Two-dimensional experiments are performed to assign all proton and carbon signals and to establish connectivity.
 - COSY/TOCSY: Establish proton-proton correlations within each monosaccharide ring.
 - HSQC: Correlate each proton with its directly attached carbon.
 - HMBC: Reveal long-range (2-3 bond) correlations between protons and carbons, which are crucial for determining the linkage positions between monosaccharide units.[\[19\]](#)[\[20\]](#)

Conclusion

Asialo-GM2 is a glycosphingolipid defined by its trisaccharide chain (GalNAc-Gal-Glc) linked to a ceramide base. Its structure is well-characterized through a combination of powerful analytical techniques, including HPTLC, mass spectrometry, and NMR spectroscopy. Understanding the structure and metabolism of Asialo-GM2 is critical, as its accumulation is a hallmark of GM2 gangliosidoses like Tay-Sachs and Sandhoff diseases, making it a key molecule of interest for both basic research and the development of therapeutic strategies.[\[2\]](#)
[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gangliotriaosylceramide (asialo GM2), a glycosphingolipid marker for cell lines derived from patients with Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganglioside GM2 Asialo Mixture | CAS#:35960-33-9 | Chemsoc [chemsrc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adipogen.com [adipogen.com]
- 6. Asialo GM2 Ganglioside oligosaccharide (aGM2) (>90% NMR) [elicityl-oligotech.com]
- 7. Synthesis of the trisaccharide moiety of gangliotriacylceramide (asialo GM2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gangliosides: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. Ganglioside - Wikipedia [en.wikipedia.org]
- 10. Biosynthesis of the so-called "a" and "asialo" pathway glycosphingolipids is differentially regulated in murine myelogenous leukemia NFS60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catabolism of asialo-GM2 in man and mouse. Specificity of human/mouse chimeric GM2 activator proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The GM1 and GM2 Gangliosidoses: Natural History and Progress toward Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization of a phenotypically severe animal model for human AB- Variant GM2 gangliosidosis [frontiersin.org]
- 15. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel approach for ganglioside structural analysis based on electrospray multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aGM2 (asialo GM2) Ganglioside oligosaccharide / GA2 (>90% NMR) (Sodium salt) - Amerigo Scientific [amerigoscientific.com]

- 19. Comparison of the ¹³C-N.M.R. spectra of gangliosides GM1 with those of GM1-oligosaccharide and asialo-GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alzheimer's disease: NMR studies of asialo (GM1) and trisialo (GT1b) ganglioside interactions with Abeta(1-40) peptide in a membrane mimic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the structure of Ganglioside GM2, Asialo?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402489#what-is-the-structure-of-ganglioside-gm2-asialo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com